molecular formula C9H11NO2 B3386170 2-Hydroxy-3-phenylpropanamide CAS No. 705-59-9

2-Hydroxy-3-phenylpropanamide

Cat. No. B3386170
CAS RN: 705-59-9
M. Wt: 165.19 g/mol
InChI Key: MGFFSFXUXCGTSF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenylpropanamide is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 and is typically found in the form of a powder .


Synthesis Analysis

The synthesis of 2-Hydroxy-3-phenylpropanamide and its analogs has been discussed in several studies . For instance, one study described the synthesis of 2-Hydroxy-3-phenylpropanamide via the treatment of (±)-cis-N-(3-methyl-4-piperidyl)-N-phenylpropanamide with styrene oxide .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-phenylpropanamide consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-3-phenylpropanamide are not extensively documented, it’s worth noting that the compound’s metabolic activation is crucial for its function . For instance, one study showed that the compound needs to be metabolically oxidized to form an electrophile that preferentially reacts with endoplasmic reticulum proteins .


Physical And Chemical Properties Analysis

2-Hydroxy-3-phenylpropanamide is a powder with a melting point of 112-113°C .

Scientific Research Applications

Synthesis of Chiral Compounds

2-Hydroxy-3-phenylpropanamide has been used in the synthesis of various chiral compounds. One study demonstrated its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines, with the outcomes supported by 'ab initio' calculations (Hajji et al., 2002).

Green Synthesis of Kojic Acid Derivatives

Innovative methods for synthesizing kojic acid derivatives have been developed using 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives. This process is notable for its simplicity, mild reaction conditions, and environmental friendliness (Li et al., 2013).

Crystal Structure Analysis

The crystal structure of various derivatives of 2-hydroxy-3-phenylpropanamide has been studied, providing insights into molecular configurations and stability in the crystalline state. These studies contribute to the understanding of intermolecular interactions and bond distances (Kolev et al., 1995).

Exploration of Phenylpropanoids

Research has also delved into the isolation and characterization of new compounds from phenylpropanoids, aiding in the elucidation of their structures and absolute configurations through various spectroscopic techniques (Zhang et al., 2016).

Chemical Synthesis of Ester Derivatives

2-Hydroxy-3-phenylpropanamide has been utilized in the development of new ester derivatives, emphasizing the structure-activity relationship and potential therapeutic applications (Fang Sn et al., 1983).

Antioxidant Activities

The compound has been incorporated in the synthesis of new antioxidant phenylpropanoids, highlighting its potential for diverse applications, including in food preservation and pharmaceuticals (Choudhary et al., 2008).

Scientific Research Applications of 2-Hydroxy-3-phenylpropanamide

Chemical Synthesis

  • Kojic Acid Derivatives Synthesis : 2-Hydroxy-3-phenylpropanamide derivatives are effectively synthesized in ionic liquids, offering operational simplicity, environmentally friendly conditions, and high yields, as demonstrated in the green synthesis of kojic acid derivatives (Li et al., 2013).
  • Chiral Compound Formation : The compound has been used to study chemoselective reactions against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This exploration furthers our understanding of nucleophilic centers and their reactivity (Hajji et al., 2002).
  • Synthesis of β-Hydroxy Esters : It has been employed in the development of β-hydroxy esters using a planar-chiral DMAP derivative catalyst. This methodology has been demonstrated to produce (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for bioactive molecules (Díaz‐Álvarez et al., 2014).

Pharmaceutical Research

  • Anticancer Agent Design : Functionalized amino acid derivatives, including 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing potential as pharmacophores in anticancer drug design (Kumar et al., 2009).

Crystallography

  • Molecular Configuration Studies : The crystal structure of various derivatives has been analyzed, providing insights into molecular configurations and stability in the crystalline state, contributing to the understanding of intermolecular interactions and bond distances (Kolev et al., 1995).

Green Chemistry

  • Microwave-Irradiated Synthesis : The compound has been synthesized using microwave irradiation, highlighting the efficiency and sustainability of such methods in organic synthesis (Birolli et al., 2020).

Safety and Hazards

The safety information available for 2-Hydroxy-3-phenylpropanamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-hydroxy-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFSFXUXCGTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310405
Record name α-Hydroxybenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-phenylpropanamide

CAS RN

705-59-9
Record name α-Hydroxybenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxybenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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